4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane]

Medicinal Chemistry Scaffold Design Physicochemical Profiling

4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] (CAS 2172503-62-5) is a spirocyclic heterocycle composed of a 2,3,4,5-tetrahydro-1,4-benzoxazepine core fused at the 2-position to a 3'-oxolane (tetrahydrofuran) ring via a quaternary spiro carbon. With a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.26 g·mol⁻¹, it belongs to the broader class of benzo-fused spirocyclic oxazepine scaffolds that have been validated in drug discovery programs, most notably as the core architecture for stearoyl-CoA desaturase-1 (SCD1) inhibitors.

Molecular Formula C12H15NO2
Molecular Weight 205.257
CAS No. 2172503-62-5
Cat. No. B2584927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane]
CAS2172503-62-5
Molecular FormulaC12H15NO2
Molecular Weight205.257
Structural Identifiers
SMILESC1COCC12CNCC3=CC=CC=C3O2
InChIInChI=1S/C12H15NO2/c1-2-4-11-10(3-1)7-13-8-12(15-11)5-6-14-9-12/h1-4,13H,5-9H2
InChIKeyDTPQOLDZVVITGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] (CAS 2172503-62-5): Chemical Identity, Scaffold Class, and Procurement Baseline


4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] (CAS 2172503-62-5) is a spirocyclic heterocycle composed of a 2,3,4,5-tetrahydro-1,4-benzoxazepine core fused at the 2-position to a 3'-oxolane (tetrahydrofuran) ring via a quaternary spiro carbon . With a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.26 g·mol⁻¹, it belongs to the broader class of benzo-fused spirocyclic oxazepine scaffolds that have been validated in drug discovery programs, most notably as the core architecture for stearoyl-CoA desaturase-1 (SCD1) inhibitors [1]. The compound is commercially supplied as a research-grade building block (purity ≥95%) by multiple vendors including Biosynth (cat. XLD50362) and is cataloged under MDL number MFCD31617043 .

Why 4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] Cannot Be Replaced by Other Spiro-Benzoxazepine Analogs in MedChem Campaigns


Within the spiro-benzoxazepine chemical space, the identity of the spiro-fused ring is a critical determinant of three-dimensional shape, hydrogen-bonding capacity, basicity, and lipophilicity—each of which directly governs target engagement and pharmacokinetic behavior. Replacing the five-membered oxolane (tetrahydrofuran) ring with a six-membered oxane, piperidine, or cyclobutane ring alters the spiro center geometry, ring-puckering energetics, and the spatial vector of the oxazepine NH group [1]. In the SCD1 inhibitor series, initial optimization revealed that potency preferences and PK tuning were highly sensitive to modifications at positions directly influenced by the spiro-ring architecture, and simply substituting one spiro moiety for another without re-optimizing the entire scaffold would be expected to abolish or severely degrade activity [1][2]. Consequently, the oxolane congener occupies a discrete region of physicochemical and conformational space that cannot be accessed by its oxane, piperidine, or carbocyclic analogs, making generic substitution scientifically unsound without de novo structure–activity relationship (SAR) validation [1].

Quantitative Differentiation Evidence: 4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] vs. Closest Spiro-Benzoxazepine Analogs


Spiro-Ring Size and Heteroatom Composition: Oxolane vs. Oxane vs. Piperidine vs. Cyclobutane – Physicochemical Property Differentiation

The target compound incorporates a five-membered oxolane (tetrahydrofuran) spiro ring bearing one ether oxygen, which differentiates it from the six-membered oxane analog (CAS 2126160-38-9), the six-membered piperidine analog, and the four-membered cyclobutane analog (CAS 2094570-65-5). The ring size and heteroatom identity directly control molecular weight (205.26 vs. 219.28 for the oxane analog), the number and type of hydrogen-bond acceptors, and the conformational flexibility of the spiro junction . The oxolane oxygen lacks the basicity of the piperidine nitrogen (predicted pKₐ ~7–8 for piperidine vs. neutral for oxolane ether), meaning the oxolane congener remains uncharged at physiological pH, whereas the piperidine analog is partially protonated—a critical distinction for membrane permeability and off-target pharmacology [1].

Medicinal Chemistry Scaffold Design Physicochemical Profiling

Privileged Scaffold Validation: Benzo-Fused Spirocyclic Oxazepine Core in SCD1 and Protease Inhibitor Drug Discovery

The benzo-fused spirocyclic oxazepine scaffold—of which 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] represents the oxolane-containing variant—has been validated experimentally as a productive core for generating inhibitors of stearoyl-CoA desaturase-1 (SCD1). Lachowicz et al. (2013) reported that optimization of this scaffold yielded three structural classes of SCD1 inhibitors with single-digit nanomolar potency (glycine amides, heterocycle-linked amides, and thiazoles) and demonstrated in vivo efficacy in reducing the desaturation index in a mouse model [1]. The spirocyclic architecture provides a rigid, three-dimensional presentation of substituents that is a hallmark of privileged scaffolds for challenging protein–protein interaction and enzyme targets [1][2]. While the specific oxolane-substituted congener has not been independently reported in a biological assay, the scaffold framework itself carries validated target engagement precedent that non-spiro benzoxazepine building blocks lack [2].

Drug Discovery SCD1 Inhibition Privileged Scaffold

Procurement-Grade Purity and Cost Comparison: 4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] vs. Structurally Proximal Spiro-Building Blocks

The target compound is commercially available from Biosynth (via CymitQuimica) at ≥95% purity, with catalog pricing of €197.00 for 25 mg and €783.00 for 250 mg (Ref. 3D-XLD50362), corresponding to a unit cost of €7.88/mg at the 25 mg scale and €3.13/mg at the 250 mg scale . This pricing is comparable to or lower than that of closely related spiro-benzoxazepine building blocks such as the oxane analog (CAS 2126160-38-9) and the cyclobutane analog (CAS 2094570-65-5), which are typically supplied in similar purity ranges (95%+) from alternative vendors . The documented MDL registry number (MFCD31617043) and InChI Key (DTPQOLDZVVITGV-UHFFFAOYSA-N) allow unambiguous identity verification, reducing procurement risk associated with structurally ambiguous spiro compounds [1].

Chemical Procurement Building Block Sourcing Cost Efficiency

Synthetic Tractability: NH Functionalization Handle Unique to the 4,5-Dihydro-1,4-Benzoxazepine Core

The 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] scaffold contains a secondary amine (NH) at the oxazepine 4-position, which serves as a site for N-functionalization via alkylation, acylation, sulfonylation, or reductive amination. This NH group is chemically orthogonal to the oxolane ether oxygen, enabling selective derivatization without protecting-group manipulation of the spiro ring [1]. In contrast, non-spiro benzoxazepine building blocks such as 2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 7160-97-6, MW 149.19) lack the spiro junction and therefore lack the three-dimensional conformational constraint that the spiro center imposes, which is critical for presenting substituents in defined vectors in biological space [1][2]. The spiro junction reduces conformational entropy upon target binding compared to flexible, non-spiro benzoxazepines—a principle that has been exploited in the design of spiro-benzoxazepine-piperidine libraries for secretase and metalloprotease inhibition [2].

Synthetic Chemistry Library Synthesis Parallel Chemistry

Best-Fit Research and Industrial Application Scenarios for 4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] (CAS 2172503-62-5)


Fragment-Based and Diversity-Oriented Synthesis of SCD1 Inhibitor Libraries

Medicinal chemistry teams developing stearoyl-CoA desaturase-1 (SCD1) inhibitors should prioritize 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] as a core scaffold for fragment elaboration. As demonstrated by Lachowicz et al. (2013), the benzo-fused spirocyclic oxazepine architecture is a productive chemical起点 for generating potent SCD1 inhibitors with favorable pharmacokinetic profiles [1]. The oxolane congener provides a neutral, five-membered spiro ring that lacks the basic nitrogen present in piperidine analogs, thereby simplifying PK optimization by eliminating a protonation-state variable. The free NH handle at the oxazepine 4-position enables systematic N-functionalization to explore substituent effects on potency and liver-targeting properties, following the SAR roadmap established in the piperidine series [1][2].

Neutral Chemical Space Lead Optimization for CNS and Metabolic Disease Targets

For programs targeting central nervous system (CNS) or metabolic disease targets where neutral, low-molecular-weight scaffolds are preferred for blood–brain barrier penetration or hepatic uptake, the oxolane-containing spiro-benzoxazepine offers distinct advantages. With a molecular weight of 205.26 g·mol⁻¹ and only one hydrogen-bond donor, the compound adheres to CNS MPO (Multi-Parameter Optimization) guidelines more closely than the heavier oxane (219.28) or basic piperidine analogs [1][2]. The neutral oxolane oxygen reduces P-glycoprotein recognition risk compared to cationic piperidine-containing scaffolds, which are known substrates for efflux transporters [2]. This makes the oxolane congener a rational choice for CNS-targeted library synthesis where passive permeability and low efflux ratios are critical selection criteria.

Parallel Library Synthesis Using Spiro-Benzoxazepine Privileged Scaffolds

Academic and industrial groups conducting parallel synthesis for hit identification should select this compound as a privileged scaffold entry point. The spiro-benzoxazepine framework has been established as a 'structure privilégiée'—a molecular framework that is statistically overrepresented among bioactive, bioavailable compounds due to its rigid, three-dimensional presentation of pharmacophoric elements [1]. The NH group at the 4-position permits rapid diversification via amide bond formation, sulfonamide synthesis, or reductive amination using standard parallel chemistry workflows. The oxolane ring, unlike the piperidine ring, does not require Boc protection/deprotection sequences, streamlining the synthetic route and reducing the number of steps in library production [1][2].

Procurement-Optimized Hit-to-Lead Campaigns Requiring Rapid Analog Access

For hit-to-lead programs operating under compressed timelines, the commercial availability of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] at ≥95% purity from established suppliers (Biosynth, CymitQuimica) with documented MDL (MFCD31617043) and InChI Key identifiers enables immediate procurement without custom synthesis delays [1]. The competitive unit pricing (€3.13–7.88/mg depending on scale) allows cost-effective acquisition of sufficient material for initial SAR exploration (typically 100–500 mg for a 24-member library) [1]. The compound's well-defined analytical specifications reduce the risk of batch-to-batch variability that can confound SAR interpretation when using custom-synthesized intermediates from non-validated sources [1][2].

Quote Request

Request a Quote for 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.